molecular formula C14H19NO4S B3164324 4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid CAS No. 891017-60-0

4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid

Cat. No. B3164324
CAS RN: 891017-60-0
M. Wt: 297.37 g/mol
InChI Key: SECGGHXAKYHWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Cyclohexylmethyl-sulfamoyl)-benzoic acid” is a chemical compound that is part of a class of compounds known as sulfamides . It has a unique structure that allows it to be employed in various applications, such as drug development and organic synthesis.


Synthesis Analysis

The synthesis of unsymmetrical N-arylsulfamides, which includes “this compound”, can be achieved using sulfamoyl azides and arylboronic acids in the presence of 10 mol% of copper chloride as the catalyst . This reaction is facilitated in MeOH in an open flask at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C22H23FN4O4S . It has an average mass of 458.506 Da and a monoisotopic mass of 458.142395 Da .


Chemical Reactions Analysis

The Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids is used for the synthesis of unsymmetrical N-arylsulfamides . The use of sulfamoyl azides was found to be beneficial with respect to the yield and reaction time .

properties

IUPAC Name

4-(cyclohexylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECGGHXAKYHWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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